molecular formula C11H14ClNO3 B2410196 Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride CAS No. 1205750-18-0

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride

Cat. No.: B2410196
CAS No.: 1205750-18-0
M. Wt: 243.69
InChI Key: DDIHHGDMIIWAFU-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structure, which includes a benzoxazepine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride typically involves the cyclization of substituted isoindole derivatives. One common method includes the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions to form the benzoxazepine ring . The esterification of biologically active salicylanilides with N-protected amino acids is another approach to access benzoxazepine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using microwave heating or Cu(I)-catalyzed cycloaddition of azido-alkynes . These methods are optimized for high yield and purity, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can cleave at the N–C (5) bond under the action of activated alkynes, forming o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers . This cleavage rate depends on the electronic effects of the substituents at the C-5 atom .

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-3-9-7-12-4-5-15-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIHHGDMIIWAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCCO2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205750-18-0
Record name methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride
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